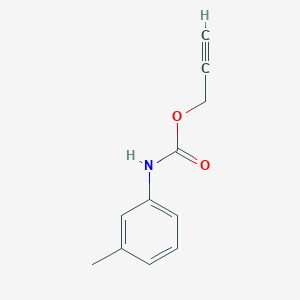
prop-2-ynyl N-(3-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-ynyl N-(3-methylphenyl)carbamate is an organic compound with the molecular formula C11H11NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a prop-2-ynyl group and a 3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-ynyl N-(3-methylphenyl)carbamate typically involves the reaction of prop-2-ynyl alcohol with N-(3-methylphenyl)isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
Prop-2-ynyl alcohol+N-(3-methylphenyl)isocyanate→Prop-2-ynyl N-(3-methylphenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-ynyl N-(3-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.
Major Products
Oxidation: Oxidation of the prop-2-ynyl group can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the carbamate group results in the formation of amines.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Prop-2-ynyl N-(3-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of prop-2-ynyl N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This
Propriétés
Numéro CAS |
32496-22-3 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
prop-2-ynyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C11H11NO2/c1-3-7-14-11(13)12-10-6-4-5-9(2)8-10/h1,4-6,8H,7H2,2H3,(H,12,13) |
Clé InChI |
RFPIAKIFWFMDOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



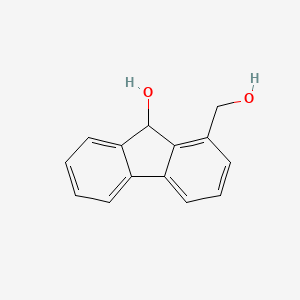
![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)
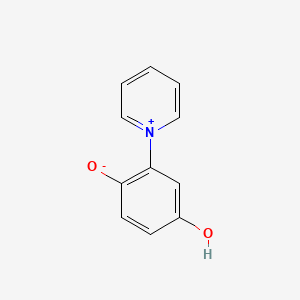
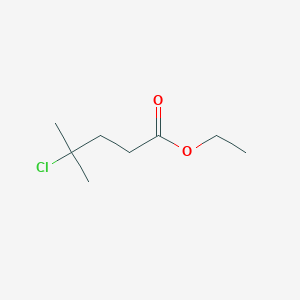

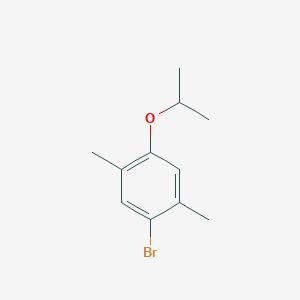
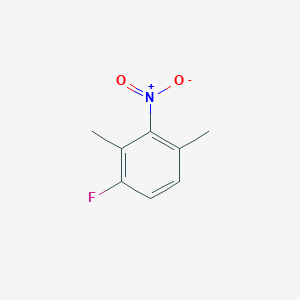
![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
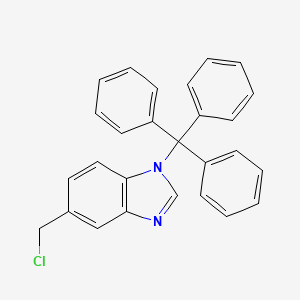

![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
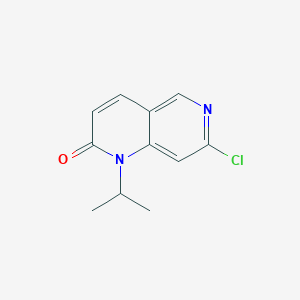
![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
